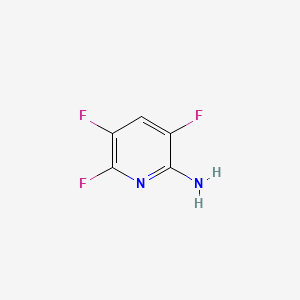

3,5,6-Trifluoropyridin-2-amine

Description

BenchChem offers high-quality 3,5,6-Trifluoropyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5,6-Trifluoropyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5,6-trifluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEJHBNYXQTAKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500777 | |

| Record name | 3,5,6-Trifluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3534-50-7 | |

| Record name | 3,5,6-Trifluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5,6-Trifluoropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3,5,6-Trifluoropyridin-2-amine (CAS No. 3534-50-7), a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic characteristics, and reactivity. Additionally, it outlines a representative synthesis protocol and discusses its potential applications in drug discovery, supported by visualizations of key chemical processes.

Chemical Properties

3,5,6-Trifluoropyridin-2-amine is a trifluorinated aminopyridine. The presence of three fluorine atoms significantly influences the electron distribution within the pyridine ring, impacting its reactivity and physicochemical properties.

Physicochemical Properties

Table 1: Physicochemical Properties of 3,5,6-Trifluoropyridin-2-amine

| Property | Value |

| CAS Number | 3534-50-7 |

| Molecular Formula | C₅H₃F₃N₂ |

| Molecular Weight | 148.09 g/mol |

| Boiling Point | 176.4 °C |

| Density | 1.517 g/cm³ |

| Flash Point | 60.5 °C |

| Melting Point | Data not available |

| Solubility | Data not available |

Spectroscopic Data

While specific experimental spectra for 3,5,6-Trifluoropyridin-2-amine are not widely published, its expected spectroscopic characteristics can be predicted based on its structure and the general principles of spectroscopic analysis for amines and fluorinated pyridines.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing a signal for the single aromatic proton and a broad signal for the two amine protons. The aromatic proton's chemical shift will be influenced by the deshielding effects of the fluorine atoms and the pyridine nitrogen. The amine protons will likely appear as a broad singlet, and their chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the attached fluorine and nitrogen atoms. The carbon atoms bonded to fluorine will exhibit C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine group, typically in the region of 3300-3500 cm⁻¹. Other significant peaks will include C-F stretching vibrations and C=N and C=C stretching vibrations of the pyridine ring.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) at m/z 148. The fragmentation pattern will likely involve the loss of small molecules such as HCN and HF, which is characteristic of pyridine and fluorinated compounds.

Experimental Protocols

Synthesis of 3,5,6-Trifluoropyridin-2-amine

A potential method for the synthesis of 3,5,6-Trifluoropyridin-2-amine is through the amination of a polyfluorinated pyridine precursor. A representative experimental protocol, adapted from literature on the synthesis of similar compounds, is provided below.[1]

Reaction:

2,3,5,6-Tetrafluoropyridine + NH₃(aq) → 3,5,6-Trifluoropyridin-2-amine

Procedure:

-

In a high-pressure autoclave, place 2,3,5,6-tetrafluoropyridine.

-

Add an excess of aqueous ammonia.

-

Seal the autoclave and heat the reaction mixture to 50 °C with stirring.

-

Maintain the temperature and pressure for several hours while monitoring the reaction progress by GC-MS.

-

After the reaction is complete, cool the autoclave to room temperature and cautiously vent the ammonia.

-

Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3,5,6-Trifluoropyridin-2-amine.

References

Synthesis of 3,5,6-Trifluoropyridin-2-amine from 2,3,5,6-Tetrafluoropyridine: A Technical Guide

Introduction

The synthesis of 3,5,6-trifluoropyridin-2-amine from 2,3,5,6-tetrafluoropyridine is a key transformation in the production of fluorinated pyridine derivatives, which are important intermediates in the development of pharmaceuticals and agrochemicals. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, where an amino group displaces a fluorine atom on the highly electrophilic tetrafluoropyridine ring. The presence of multiple electron-withdrawing fluorine atoms and the ring nitrogen atom activates the pyridine ring towards nucleophilic attack. This guide provides a comprehensive overview of the synthesis, including reaction conditions, a detailed experimental protocol, and a visual representation of the reaction pathway.

Reaction Data Summary

The synthesis of 3,5,6-trifluoropyridin-2-amine from 2,3,5,6-tetrafluoropyridine is typically achieved by reaction with aqueous ammonia under elevated temperature and pressure. The following table summarizes the key quantitative data for this transformation as described in the literature.

| Parameter | Value | Reference |

| Reactant | 2,3,5,6-Tetrafluoropyridine | [1] |

| Reagent | Aqueous Ammonia | [1] |

| Temperature | 50°C | [1] |

| Pressure | High Pressure (exact value not specified in available literature) | [1] |

| Product | 3,5,6-Trifluoropyridin-2-amine | [1] |

Note: While the primary literature indicates the use of high pressure, the specific pressure is not detailed in the available documentation. Such reactions are often carried out in a sealed autoclave to reach the necessary conditions.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 3,5,6-trifluoropyridin-2-amine from 2,3,5,6-tetrafluoropyridine. This protocol is based on established methods for the amination of polyfluorinated pyridines.[1]

Materials:

-

2,3,5,6-Tetrafluoropyridine

-

Aqueous ammonia (e.g., 28-30% solution)

-

Deionized water

-

Ethyl acetate (or other suitable organic solvent for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate

-

High-pressure autoclave with stirring and temperature control

Procedure:

-

Reaction Setup: In a suitable high-pressure autoclave, charge 2,3,5,6-tetrafluoropyridine and a stoichiometric excess of aqueous ammonia. The exact molar ratio may need to be optimized, but a significant excess of ammonia is typically used to drive the reaction to completion.

-

Reaction Conditions: Seal the autoclave and begin stirring. Heat the reaction mixture to 50°C. The pressure inside the vessel will increase due to the heating of the aqueous ammonia solution. Maintain the temperature for a sufficient period to ensure complete conversion of the starting material. Reaction times can vary and should be monitored by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC) if possible.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess ammonia pressure in a well-ventilated fume hood.

-

Extraction: Transfer the reaction mixture to a separatory funnel. If a precipitate of the product has formed, it may be collected by filtration. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine all organic extracts.

-

Drying and Concentration: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude 3,5,6-trifluoropyridin-2-amine can be purified by standard techniques such as recrystallization or column chromatography to obtain the final product of high purity.

Reaction Pathway Visualization

The following diagram illustrates the nucleophilic aromatic substitution of 2,3,5,6-tetrafluoropyridine with ammonia to yield 3,5,6-trifluoropyridin-2-amine.

Caption: Reaction scheme for the synthesis of 3,5,6-Trifluoropyridin-2-amine.

References

Spectroscopic Profile of 3,5,6-Trifluoropyridin-2-amine: A Predictive Technical Guide

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3,5,6-Trifluoropyridin-2-amine. These predictions are derived from the analysis of related fluorinated aminopyridines and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H | 4.5 - 5.5 | br s | - | -NH ₂ |

| 7.0 - 7.5 | ddd | J(H,F) ≈ 8-10, J(H,F) ≈ 2-4 | H-4 | |

| ¹³C | ~158 (d) | d | ¹J(C,F) ≈ 240-260 | C -F |

| ~155 (d) | d | ¹J(C,F) ≈ 230-250 | C -F | |

| ~145 (d) | d | ¹J(C,F) ≈ 220-240 | C -F | |

| ~140 | m | - | C -NH₂ | |

| ~115 (ddd) | ddd | ²J(C,F) ≈ 20-30, ²J(C,F) ≈ 10-20 | C -H | |

| ¹⁹F | -80 to -100 | m | - | F-6 |

| -120 to -140 | m | - | F-5 | |

| -160 to -180 | m | - | F-3 |

br s = broad singlet, d = doublet, ddd = doublet of doublet of doublets, m = multiplet

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3450 - 3300 | Medium | N-H stretching (asymmetric & symmetric) |

| 1640 - 1600 | Medium | N-H bending (scissoring) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C and C=N stretching |

| 1350 - 1250 | Strong | C-N stretching (aromatic amine) |

| 1250 - 1000 | Very Strong | C-F stretching |

| 900 - 650 | Medium-Strong | N-H wagging |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| m/z | Predicted Relative Abundance | Assignment |

| 148 | High | [M]⁺ (Molecular Ion) |

| 149 | Moderate | [M+1]⁺ (Isotope Peak) |

| 129 | Moderate | [M - F]⁺ |

| 121 | Moderate | [M - HCN]⁺ |

| 102 | Moderate | [M - HF - HCN]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for a solid organic compound like 3,5,6-Trifluoropyridin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Use the same sample as for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A 90° pulse angle and a longer relaxation delay (e.g., 2-5 seconds) are typically used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required.

-

Process and reference the spectrum similarly to the ¹H spectrum, using the solvent signal as a reference.

-

-

¹⁹F NMR Acquisition:

-

Use the same sample.

-

Acquire a one-dimensional ¹⁹F NMR spectrum. A broad spectral width may be necessary initially to locate the signals.[1]

-

Proton decoupling can be applied to simplify the spectra.

-

Reference the spectrum to an external or internal fluorine standard (e.g., CFCl₃).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Clean the crystal and anvil thoroughly after the measurement.

KBr Pellet Method:

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Method:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.[2] A small amount of a volatile acid (e.g., formic acid) may be added to promote protonation for positive ion mode.[2]

-

Infusion: The sample solution can be directly infused into the mass spectrometer's ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in the desired mass range. For an initial analysis, a wide scan range (e.g., m/z 50-500) is appropriate.

-

Tandem MS (MS/MS): To obtain fragmentation information, perform a product ion scan by selecting the molecular ion peak ([M+H]⁺) in the first mass analyzer and scanning the fragments in the second mass analyzer after collision-induced dissociation (CID).

Visualizations

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Chemical Structure and Key Spectroscopic Features

Caption: Key structural features and their predicted spectroscopic signals.

References

A Technical Guide to the Solubility of 3,5,6-Trifluoropyridin-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5,6-Trifluoropyridin-2-amine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. Given the limited availability of quantitative solubility data in public literature, this document outlines a standardized experimental protocol for determining the solubility of this compound in various organic solvents. Furthermore, a logical workflow for this procedure is presented visually to aid in experimental design and execution.

Introduction

3,5,6-Trifluoropyridin-2-amine is a key building block in the synthesis of a range of functional molecules. Its solubility in different organic solvents is a critical parameter influencing reaction kinetics, purification processes such as crystallization, and formulation development. A thorough understanding of its solubility profile is essential for optimizing synthetic routes and developing robust, scalable manufacturing processes. This guide provides a standardized methodology for researchers to determine the precise solubility of 3,5,6-Trifluoropyridin-2-amine in solvents relevant to their work.

Physicochemical Properties of 3,5,6-Trifluoropyridin-2-amine

| Property | Value |

| Synonyms | 2-Amino-3,5,6-trifluoropyridine |

| Molecular Formula | C₅H₃F₃N₂ |

| Molecular Weight | 148.09 g/mol |

| Appearance | Solid (form may vary) |

| Melting Point | Not readily available in public sources |

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for 3,5,6-Trifluoropyridin-2-amine in a wide range of organic solvents is not extensively documented in publicly accessible literature. The structural features of the molecule, including the presence of a polar amine group and a fluorinated pyridine ring, suggest that its solubility will be highly dependent on the polarity of the solvent. The general principle of "like dissolves like" can be a useful starting point for solvent selection.[1]

To address this data gap, the following section provides a detailed experimental protocol for the determination of solubility.

Experimental Protocol for Solubility Determination

This section details a robust and reliable method for determining the solubility of 3,5,6-Trifluoropyridin-2-amine in organic solvents. The protocol is based on the widely accepted shake-flask method, which is considered a gold standard for solubility measurements.[2]

Materials and Equipment

-

3,5,6-Trifluoropyridin-2-amine (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg or better)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,5,6-Trifluoropyridin-2-amine to a series of vials, each containing a known volume of a specific organic solvent.[3] The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

If necessary, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a syringe filter. This step is critical to ensure that no solid particles are transferred.

-

Immediately transfer the filtered aliquot into a pre-weighed volumetric flask and record the weight of the transferred solution.

-

Dilute the solution to the mark with the same solvent and mix thoroughly. Further dilutions may be necessary to bring the concentration within the linear range of the analytical method.

-

-

Quantification of Solute:

-

Chromatographic Method (Recommended):

-

Prepare a series of standard solutions of 3,5,6-Trifluoropyridin-2-amine of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of 3,5,6-Trifluoropyridin-2-amine in the diluted sample solution from the calibration curve.

-

-

Spectroscopic Method:

-

If the compound has a distinct chromophore, a UV-Vis spectrophotometer can be used.

-

Prepare a set of standard solutions and measure their absorbance at a specific wavelength (λmax).

-

Create a calibration curve based on Beer-Lambert law.

-

Measure the absorbance of the diluted sample and determine its concentration.

-

-

Gravimetric Method:

-

Evaporate the solvent from a known mass of the filtered saturated solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried residue. The difference in weight gives the mass of the dissolved 3,5,6-Trifluoropyridin-2-amine.

-

-

-

Calculation of Solubility:

-

Calculate the solubility of 3,5,6-Trifluoropyridin-2-amine in the chosen solvent, typically expressed in g/L or mg/mL, based on the concentration determined in the previous step and the dilution factor.

-

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 3,5,6-Trifluoropyridin-2-amine.

Caption: Workflow for determining the solubility of 3,5,6-Trifluoropyridin-2-amine.

Factors Influencing Solubility

Several factors can influence the solubility of 3,5,6-Trifluoropyridin-2-amine and should be carefully controlled during experimental work:

-

Temperature: The solubility of solids in liquids generally increases with temperature.[2] Therefore, maintaining a constant and accurately recorded temperature is crucial.

-

Solvent Polarity: The principle of "like dissolves like" is a good guide.[1] Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes. The presence of both a polar amine group and a semi-polar fluorinated aromatic ring in 3,5,6-Trifluoropyridin-2-amine suggests it may exhibit a range of solubilities in solvents of varying polarities.

-

Purity of Solute and Solvent: Impurities can affect the measured solubility. It is essential to use high-purity starting materials.

-

Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. Undersaturating the solution due to insufficient equilibration time is a common source of error.

Conclusion

References

Commercial Availability and Technical Profile of 3,5,6-Trifluoropyridin-2-amine: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and applications of 3,5,6-Trifluoropyridin-2-amine (CAS No. 3534-50-7), a key building block for researchers in drug discovery and agrochemical development. This document is intended for scientists and professionals in these fields, offering detailed information to support their research and development activities.

Commercial Availability

3,5,6-Trifluoropyridin-2-amine is readily available from several chemical suppliers. Researchers can source this compound in various quantities, typically with purities of 98% or higher. The table below summarizes the offerings from prominent suppliers.

| Supplier | CAS Number | Purity | Additional Information |

| Sigma-Aldrich (now MilliporeSigma) | 3534-50-7 | 98% | Marketed as 2-Amino-3,5,6-trifluoropyridine.[1] |

| Kono Chem Co., Ltd. | 3534-50-7 | 99.90% | Available as a solid or liquid, intended for pharmaceutical use. |

| Atomax Chemicals Co., Ltd. | 3534-50-7 | - | Listed as 2-AMINO-3,5,6-TRIFLUOROPYRIDINE. |

| Ambeed | 247069-27-8 (related compound) | - | Provides related fluorinated aminopyridines.[2] |

| ChemScene | 1260672-14-7 (related compound) | ≥97% | Offers 6-Chloro-3-fluoropyridin-2-amine, a structurally similar compound.[3] |

Physicochemical and Spectroscopic Data

The following table outlines the key physicochemical properties of 3,5,6-Trifluoropyridin-2-amine. While a complete set of publicly available spectral data is not consolidated in a single source, the expected spectroscopic characteristics based on its structure and data from related compounds are also described.

| Property | Value |

| Molecular Formula | C₅H₃F₃N₂ |

| Molecular Weight | 148.09 g/mol [1] |

| CAS Number | 3534-50-7[1] |

| Appearance | Expected to be a solid at room temperature, similar to related compounds. |

| Boiling Point | 176.4 ± 35.0 °C at 760 mmHg |

| Density | 1.5 ± 0.1 g/cm³ |

| ¹H NMR | Expected to show signals for the aromatic proton and the amine protons. The amine protons' signal may be broad and its chemical shift can be concentration-dependent. The aromatic proton will likely appear as a multiplet due to coupling with the fluorine atoms. |

| ¹³C NMR | The spectrum will display five distinct signals for the pyridine ring carbons. The chemical shifts will be significantly influenced by the attached fluorine and amine groups. Carbons bonded to fluorine will show characteristic coupling (¹JC-F, ²JC-F, etc.). |

| ¹⁹F NMR | Three distinct signals are expected for the three fluorine atoms at positions 3, 5, and 6. The chemical shifts and coupling patterns (F-F and F-H couplings) are highly informative for structure confirmation. The chemical shift range for aromatic fluorine compounds is broad.[4][5][6][7] |

| FT-IR | Characteristic peaks are expected for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), N-H bending (around 1600 cm⁻¹), and C-F stretching vibrations.[8][9][10] |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 148. The fragmentation pattern would likely involve the loss of HCN, HF, and other small fragments. High-resolution mass spectrometry can confirm the elemental composition. |

Experimental Protocols: Synthesis of 3,5,6-Trifluoropyridin-2-amine

The synthesis of 3,5,6-Trifluoropyridin-2-amine can be achieved through the amination of a polyfluorinated pyridine precursor. The following protocol is based on a method described for the preparation of 2-aminopyridine derivatives.

Reaction: Amination of 2,3,5,6-Tetrafluoropyridine

Materials:

-

2,3,5,6-Tetrafluoropyridine

-

Aqueous Ammonia (e.g., 28-30% solution)

-

A suitable solvent (e.g., Dioxane or Ethanol)

-

Pressure-rated reaction vessel

Procedure:

-

In a pressure-rated reaction vessel, dissolve 2,3,5,6-tetrafluoropyridine in a suitable solvent such as dioxane or ethanol.

-

Add an excess of aqueous ammonia to the solution. The molar ratio of ammonia to the starting material should be optimized but is typically high to favor the desired substitution.

-

Seal the reaction vessel securely.

-

Heat the mixture to a temperature between 50-100 °C. The optimal temperature and reaction time will need to be determined experimentally, but a typical duration is several hours to overnight.

-

Monitor the reaction progress by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully vent the vessel.

-

Transfer the reaction mixture to a separatory funnel and add water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane) for extraction.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 3,5,6-Trifluoropyridin-2-amine by recrystallization or column chromatography on silica gel.

Applications and Role as a Synthetic Intermediate

3,5,6-Trifluoropyridin-2-amine is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of fluorine atoms can significantly enhance the biological activity, metabolic stability, and other pharmacokinetic properties of the final compounds.[11][12]

While there is no evidence to suggest that 3,5,6-Trifluoropyridin-2-amine itself has a specific biological target or is involved in a signaling pathway, its importance lies in its role as a precursor to bioactive molecules. The diagram below illustrates its utility as a synthetic intermediate.

The logical workflow for utilizing this compound in a research setting is depicted in the following diagram.

References

- 1. 2-Amino-3,5,6-trifluoropyridine | 3534-50-7 [sigmaaldrich.com]

- 2. 247069-27-8 | 2,6-Diamino-3,5-difluoropyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. chemscene.com [chemscene.com]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rockymountainlabs.com [rockymountainlabs.com]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 3,5,6-Trifluoropyridin-2-amine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the myriad of fluorinated heterocycles, 3,5,6-Trifluoropyridin-2-amine emerges as a highly promising building block for the development of novel therapeutics. Its unique electronic and structural features, imparted by the trifluorinated pyridine ring, provide a versatile platform for generating diverse compound libraries with the potential to address a wide range of therapeutic targets. This technical guide explores the potential applications of 3,5,6-Trifluoropyridin-2-amine in medicinal chemistry, summarizing key biological activities of analogous compounds, outlining relevant experimental protocols, and visualizing potential drug discovery workflows and targeted signaling pathways.

Introduction: The Fluorine Advantage in Pyridine Scaffolds

The pyridine nucleus is a ubiquitous feature in numerous approved drugs, valued for its ability to engage in various biological interactions.[1] The introduction of fluorine atoms to this privileged scaffold can significantly enhance a molecule's therapeutic potential.[2][3] Fluorine's high electronegativity and relatively small size can profoundly influence properties such as:

-

Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[2]

-

Lipophilicity: The addition of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[4]

-

Binding Affinity: The unique electronic properties of fluorine can lead to enhanced binding interactions with target proteins.[4]

-

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, such as the pyridine nitrogen, altering the molecule's ionization state at physiological pH.[4]

The 3,5,6-trifluoropyridin-2-amine scaffold, in particular, offers a unique combination of these effects, making it an attractive starting point for the design of new chemical entities.

Potential Therapeutic Applications

While direct studies on 3,5,6-Trifluoropyridin-2-amine may be limited, the extensive research on structurally related fluorinated pyridines and aminopyridines provides a strong rationale for its potential in various therapeutic areas.

Oncology

Derivatives of aminopyridines and related nitrogen-containing heterocycles have shown significant promise as anticancer agents.[5][6] The trifluoromethylpyridine moiety, for instance, is a key component in compounds designed to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[5]

Potential Targets:

-

Cyclin-Dependent Kinases (CDKs)

-

Androgen Receptor (AR) in prostate cancer[7]

-

Mitogen-activated protein kinase (MAPK) signaling pathway

Inflammatory Diseases

Fluorinated compounds have been successfully developed as potent anti-inflammatory agents. A notable example is the development of NLRP3 inflammasome inhibitors, where a trifluoromethyl-substituted scaffold played a key role in achieving brain penetrability and in vivo efficacy.[8] The NLRP3 inflammasome is a critical component of the innate immune system and is implicated in a variety of inflammatory disorders.

Potential Targets:

-

NLRP3 Inflammasome[8]

-

Microsomal prostaglandin E2 synthase-1 (mPGES-1)[9]

-

Cytokine signaling pathways

Infectious Diseases

The pyridine scaffold is present in numerous antibacterial and antifungal agents. The incorporation of fluorine can enhance the antimicrobial activity of these compounds. For example, tetrafluoropyridyl sulfonamides have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2]

Potential Targets:

-

Bacterial cell wall synthesis enzymes

-

Fungal ergosterol biosynthesis pathway

-

Viral replication enzymes

Quantitative Data on Analogous Compounds

To illustrate the potential potency of derivatives that could be synthesized from 3,5,6-Trifluoropyridin-2-amine, the following table summarizes the biological activity of structurally related fluorinated and/or pyridine-containing molecules.

| Compound Class | Target | Key Compound Example | Activity (IC50) | Reference |

| Pyridazine Derivatives | NLRP3 Inflammasome | ASP0965 | 16.24 nM (A549 cells) | [8][9] |

| Triazine-Pyridine Biheteroaryls | CDK1 | Compound 20 | 0.021 µM | [5] |

| Dioxino-Benzo-Imidazole Derivatives | mPGES-1 | Compound 17d | 8 nM | [9] |

| Nitro-Pyridin-Amine Derivatives | Androgen Receptor | EF2 | 0.30 µM | [7] |

Experimental Protocols

The synthesis and evaluation of novel compounds derived from 3,5,6-Trifluoropyridin-2-amine would follow established medicinal chemistry workflows.

General Synthetic Route: Palladium-Catalyzed Cross-Coupling

A common and versatile method for the functionalization of pyridine rings is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling.

Example Protocol: Suzuki Coupling

-

Reaction Setup: To a solution of 3,5,6-Trifluoropyridin-2-amine (1 equivalent) in a suitable solvent (e.g., dioxane/water mixture) in a microwave vial, add the desired boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

-

Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor to 100-150 °C for 30-60 minutes.

-

Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

In Vitro Biological Assay: Kinase Inhibition Assay

To assess the potential of synthesized compounds as kinase inhibitors, a standard in vitro kinase assay can be performed.

Example Protocol: CDK1 Inhibition Assay

-

Reagents: Recombinant human CDK1/Cyclin B enzyme, ATP, a suitable peptide substrate, and the test compound.

-

Assay Procedure: In a 96-well plate, incubate the CDK1 enzyme with varying concentrations of the test compound for a predetermined time at room temperature.

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Detection: After incubation, quantify the amount of phosphorylated substrate using a suitable detection method, such as luminescence-based ATP detection (e.g., Kinase-Glo®).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Hypothetical Signaling Pathway: Targeting the MAPK/ERK Pathway in Cancer

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a derivative.

Experimental Workflow: From Scaffold to Lead Compound

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reactions with 3,5,6-Trifluoropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,6-Trifluoropyridin-2-amine is a valuable building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into molecular scaffolds can significantly enhance pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents onto the pyridine core. This document provides detailed application notes and a representative protocol for the Suzuki coupling of 3,5,6-Trifluoropyridin-2-amine with various boronic acids.

The fluorine atoms on the pyridine ring of 3,5,6-Trifluoropyridin-2-amine have a strong electron-withdrawing effect, which can influence the reactivity of the C-F bonds in palladium-catalyzed cross-coupling reactions. Generally, the reactivity of aryl halides in Suzuki couplings follows the order I > Br > Cl > F. While C-F bond activation is challenging, the presence of other halogens or the strategic positioning of activating groups can facilitate selective cross-coupling. For the purpose of this protocol, we will assume a scenario where one of the fluorine atoms is displaced in the Suzuki reaction, a transformation that typically requires robust catalytic systems.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of halogenated pyridines, which can be adapted for 3,5,6-Trifluoropyridin-2-amine. Please note that optimization is often necessary for specific substrates.

| Entry | Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 70-80 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 12 | 65-75 |

| 4 | 4-Vinylphenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Acetonitrile/H₂O | 80 | 18 | 60-70 |

Experimental Protocols

This section provides a detailed, representative methodology for a Suzuki-Miyaura cross-coupling reaction with 3,5,6-Trifluoropyridin-2-amine.

Materials:

-

3,5,6-Trifluoropyridin-2-amine

-

Aryl boronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., SPhos)

-

Base (e.g., K₃PO₄)

-

Anhydrous solvent (e.g., Toluene)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 3,5,6-Trifluoropyridin-2-amine (1.0 equiv.), the aryl boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst and the phosphine ligand. Add these solids to the Schlenk flask under a positive flow of the inert gas.

-

Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O in a 4:1 ratio) to the flask via a syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.2 M.

-

Reaction Execution: Place the flask in a preheated heating mantle and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki coupling of 3,5,6-Trifluoropyridin-2-amine.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3,5,6-Trifluoropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,6-Trifluoropyridin-2-amine is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its trifluorinated pyridine core offers a unique scaffold that can be strategically modified to target the ATP-binding sites of various kinases with high potency and selectivity. The fluorine substitutions can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the resulting inhibitor candidates.

This document provides detailed application notes and protocols for the synthesis of a representative p38 MAP kinase inhibitor using 3,5,6-trifluoropyridin-2-amine as the starting material. The synthetic strategy involves a key Suzuki-Miyaura cross-coupling reaction to introduce an aryl substituent, followed by an amide coupling to complete the inhibitor structure. The methodologies, data, and visualizations provided herein are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug discovery.

Target Kinase: p38 Mitogen-Activated Protein Kinase (MAPK)

p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. Consequently, inhibitors of p38 MAP kinase are of significant therapeutic interest.[1]

Hypothetical Synthesis of a p38 Kinase Inhibitor

The following multi-step synthesis outlines a plausible route to a potent p38 kinase inhibitor, inspired by scaffolds disclosed in patent literature (e.g., US-9499486-B2), starting from 3,5,6-trifluoropyridin-2-amine.

Overall Reaction Scheme:

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3,5,6-trifluoropyridin-2-amine with 4-methoxyphenylboronic acid.

Materials:

-

3,5,6-Trifluoropyridin-2-amine

-

4-Methoxyphenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

-

Sodium carbonate (Na2CO3)

-

1,4-Dioxane

-

Water

-

Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask, add 3,5,6-trifluoropyridin-2-amine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).

-

Purge the flask with nitrogen gas for 10 minutes.

-

Add degassed 1,4-dioxane and a 2 M aqueous solution of sodium carbonate (3.0 eq).

-

Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product, 5-(4-methoxyphenyl)-3,6-difluoropyridin-2-amine.

Step 2: Amide Coupling

This protocol details the acylation of the synthesized aminopyridine with 4-(tert-butyl)benzoyl chloride to yield the final kinase inhibitor.

Materials:

-

5-(4-Methoxyphenyl)-3,6-difluoropyridin-2-amine

-

4-(tert-Butyl)benzoyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Nitrogen gas

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve 5-(4-methoxyphenyl)-3,6-difluoropyridin-2-amine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq) to the solution.

-

Slowly add a solution of 4-(tert-butyl)benzoyl chloride (1.1 eq) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, N-(5-(4-methoxyphenyl)-3,6-difluoropyridin-2-yl)-4-(tert-butyl)benzamide.

Data Presentation

The following table summarizes representative inhibitory activities of aminopyridine-based p38 MAP kinase inhibitors, demonstrating the potential potency of compounds synthesized from the 3,5,6-trifluoropyridin-2-amine scaffold.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Hypothetical Inhibitor 1 | p38α | 5 - 50 | Based on similar structures in patent US-9499486-B2[1] |

| Related Pyridinyl-based Inhibitor A | p38α | 15 | Published Literature |

| Related Pyridinyl-based Inhibitor B | p38α | 28 | Published Literature |

Mandatory Visualizations

Signaling Pathway

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Experimental Workflow

Caption: Experimental Workflow for Kinase Inhibitor Synthesis.

References

Application Notes and Protocols for N-alkylation of 3,5,6-Trifluoropyridin-2-amine

Introduction

N-alkylation of aminopyridines is a fundamental transformation in organic synthesis, yielding key intermediates for the development of pharmaceuticals and other biologically active molecules.[1][2] This document provides a detailed protocol for the N-alkylation of 3,5,6-Trifluoropyridin-2-amine, a highly functionalized building block. The presence of electron-withdrawing fluorine atoms on the pyridine ring influences the nucleophilicity of the amino group, necessitating careful optimization of reaction conditions. The following protocols are based on established methods for the N-alkylation of aminopyridines, including classical reaction with alkyl halides and reductive amination.

Reaction Overview

The primary methods for the N-alkylation of 3,5,6-Trifluoropyridin-2-amine involve the reaction with an alkylating agent in the presence of a base or a reductive amination process. The choice of method will depend on the nature of the alkyl group to be introduced and the desired scale of the reaction.

Method A: N-alkylation with Alkyl Halides

This is a classical and widely used method for N-alkylation.[3] The reaction proceeds via a nucleophilic substitution, where the amino group of the pyridine attacks the electrophilic carbon of the alkyl halide. A base is required to neutralize the hydrogen halide formed during the reaction. Over-alkylation to form the tertiary amine can be a competing reaction.[3]

Method B: Reductive Amination with Aldehydes/Ketones

This method offers a milder alternative to alkyl halides and is particularly useful for introducing a variety of alkyl groups.[4] The reaction involves the formation of an intermediate imine from the amine and a carbonyl compound, which is then reduced in situ to the corresponding N-alkylated amine. Sodium borohydride is a common reducing agent for this transformation.[2]

Experimental Protocols

Materials:

-

3,5,6-Trifluoropyridin-2-amine

-

Alkyl halide (e.g., iodomethane, benzyl bromide)

-

Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (Et₃N))

-

Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

Procedure:

-

To a stirred solution of 3,5,6-Trifluoropyridin-2-amine (1.0 eq.) in the chosen solvent (e.g., DMF, 5-10 mL per mmol of amine) in a round-bottom flask, add the base (1.5-2.0 eq.).

-

Add the alkyl halide (1.1-1.5 eq.) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Materials:

-

3,5,6-Trifluoropyridin-2-amine

-

Aldehyde or Ketone

-

Sodium borohydride (NaBH₄)

-

Solvent (e.g., Methanol (MeOH), Tetrahydrofuran (THF))

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3,5,6-Trifluoropyridin-2-amine (1.0 eq.) and the aldehyde or ketone (1.2 eq.) in the chosen solvent (e.g., MeOH, 10-20 mL per mmol of amine) in a round-bottom flask.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 eq.) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes typical reaction parameters for the N-alkylation of aminopyridines, which can be adapted for 3,5,6-Trifluoropyridin-2-amine.

| Method | Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| A | Methyl iodide | K₂CO₃ | DMF | 80 | 4-8 |

| A | Benzyl bromide | Cs₂CO₃ | MeCN | 70 | 6-12 |

| B | Benzaldehyde | - | MeOH | 0 to RT | 3-6 |

| B | Acetone | - | THF | 0 to RT | 4-8 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of 3,5,6-Trifluoropyridin-2-amine.

Caption: General experimental workflows for the N-alkylation of 3,5,6-Trifluoropyridin-2-amine.

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Alkyl halides are often toxic and lachrymatory; handle with care.

-

Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas; handle with care and quench slowly.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Characterization

The identity and purity of the synthesized N-alkylated products should be confirmed by standard analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting

-

Low Yield:

-

Increase the reaction temperature or time.

-

Use a more reactive alkyl halide (e.g., iodide instead of bromide or chloride).

-

For Method A, consider a stronger base like cesium carbonate.

-

For Method B, ensure the imine formation is complete before adding the reducing agent.

-

-

Over-alkylation (Dialkylation):

-

Use a smaller excess of the alkylating agent.

-

Perform the reaction at a lower temperature.

-

Consider using a bulkier base which may sterically hinder the second alkylation.

-

-

No Reaction:

-

Confirm the quality and reactivity of the reagents.

-

Increase the reaction temperature significantly.

-

Consider using a more polar aprotic solvent like DMF or DMSO for Method A.

-

Conclusion

The protocols described provide a comprehensive guide for the successful N-alkylation of 3,5,6-Trifluoropyridin-2-amine. The choice between direct alkylation with a halide and reductive amination will depend on the specific substrate and desired product. Careful monitoring and optimization of the reaction conditions are crucial for achieving high yields and purity.

References

Application Notes and Protocols for 3,5,6-Trifluoropyridin-2-amine in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,6-Trifluoropyridin-2-amine is a fluorinated heterocyclic building block with significant potential in the discovery and development of novel agrochemicals. The presence of multiple fluorine atoms on the pyridine ring can impart desirable properties to the final active ingredient, such as increased metabolic stability, enhanced binding affinity to target proteins, and improved bioavailability. The 2-amino group serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of molecular architectures for screening as potential herbicides, fungicides, and insecticides.

These application notes provide an overview of the potential uses of 3,5,6-Trifluoropyridin-2-amine in the synthesis of agrochemically relevant compounds. The following sections detail synthetic protocols for derivatization of this building block and present representative biological activity data for analogous pyridine-based agrochemicals.

Synthetic Pathways and Derivatizations

The chemical reactivity of 3,5,6-Trifluoropyridin-2-amine allows for several key transformations to generate libraries of compounds for agrochemical screening. The primary amino group can readily undergo N-alkylation, acylation, and can be utilized in cross-coupling reactions to introduce a variety of substituents.

Diagram of Synthetic Utility

Caption: Synthetic utility of 3,5,6-Trifluoropyridin-2-amine.

Experimental Protocols

The following are representative protocols for the derivatization of 3,5,6-Trifluoropyridin-2-amine. These protocols can be adapted for a wide range of substrates to generate a library of compounds for biological screening.

Protocol 1: N-Alkylation of 3,5,6-Trifluoropyridin-2-amine

This protocol describes a general procedure for the N-alkylation of 3,5,6-Trifluoropyridin-2-amine using an alkyl halide.

Materials:

-

3,5,6-Trifluoropyridin-2-amine

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of 3,5,6-Trifluoropyridin-2-amine (1.0 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the mixture to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Acylation of 3,5,6-Trifluoropyridin-2-amine

This protocol provides a general method for the synthesis of amide derivatives from 3,5,6-Trifluoropyridin-2-amine.[1][2]

Materials:

-

3,5,6-Trifluoropyridin-2-amine

-

Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)

-

Pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve 3,5,6-Trifluoropyridin-2-amine (1.0 equivalent) in anhydrous DCM and add pyridine (1.5 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Add the acyl chloride or acid anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling of a Halogenated Derivative

While the amino group can be used in some coupling reactions, a more common strategy involves converting the amine to a leaving group (e.g., via diazotization followed by halogenation) or using a di-halogenated pyridine precursor. This protocol is a representative example of a Suzuki-Miyaura coupling to form a C-C bond, a common transformation in agrochemical synthesis.[3][4][5][6]

Materials:

-

A bromo- or iodo-substituted trifluoropyridine derivative (synthesized from 3,5,6-Trifluoropyridin-2-amine)

-

Aryl or heteroaryl boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a Schlenk flask, combine the halogenated trifluoropyridine (1.0 equivalent), the boronic acid/ester (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Application in Agrochemical Discovery

Derivatives of 3,5,6-Trifluoropyridin-2-amine are promising candidates for herbicides, fungicides, and insecticides. The following sections outline the potential applications and the mechanisms of action for each class of agrochemical.

Herbicidal Applications

Pyridine-based herbicides, particularly those in the picolinic acid class, often function as synthetic auxins.[7][8][9][10][11][12] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death in susceptible broadleaf weeds.[7][11]

Mechanism of Action: Synthetic Auxin Herbicides

Caption: Mechanism of action for synthetic auxin herbicides.

Table 1: Representative Herbicidal Activity of Picolinic Acid Derivatives

| Compound Class | Target Weed | EC50 / IC50 | Reference |

| Picolinic Acid Analogs | Arabidopsis thaliana (root growth) | IC50 values as low as 45x lower than commercial standards | [9] |

| 6-Indazolyl-2-picolinic acids | Brassica napus, Abutilon theophrasti | Greater root inhibition than picloram at 10 µM | [8] |

| Pyridine Carboxylic Acids | Broadleaf weeds | - | [7] |

Fungicidal Applications

Many pyridine carboxamide fungicides act as succinate dehydrogenase inhibitors (SDHIs).[13] These compounds disrupt the mitochondrial electron transport chain in fungi, leading to a cessation of energy production and fungal death.

Mechanism of Action: SDHI Fungicides

Caption: Mechanism of action for SDHI fungicides.

Table 2: Representative Fungicidal Activity of Pyridine-based Compounds

| Compound Class | Target Fungus | EC50 (µg/mL) | Reference |

| Pyridine Carboxamides | Botrytis cinerea | In vivo activity comparable to thifluzamide | [13] |

| Pyridine-4-carboxamide-1,3,4-oxadiazoles | Gibberella zeae | 100% inhibition at test concentration | [14] |

| Phenoxytrifluoromethylpyridine Derivatives | Rhizoctonia solani, Colletotrichum musae | 2.88 - 9.09 | [15] |

| Carboxylic Acid Amides | Phytophthora capsici | Activity higher than iprovalicarb | [16] |

Insecticidal Applications

The pyridine scaffold is a core component of neonicotinoid insecticides.[17][18][19][20][21][22][23] These compounds act as agonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system, causing overstimulation of nerve cells, leading to paralysis and death.[19] More recently, pyridine alkylsulfone derivatives have been shown to inhibit the vesicular acetylcholine transporter (VAChT).[24]

Mechanism of Action: Neonicotinoid Insecticides

Caption: Mechanism of action for neonicotinoid insecticides.

Table 3: Representative Insecticidal Activity of Pyridine-based Compounds

| Compound Class | Target Insect | Activity | Reference |

| Neonicotinoid Analogs | Nilaparvata lugens | >50% activity at 100 mg/L for some compounds | [22] |

| Chiral Neonicotinoid Analogs | Xyleborus sp. | Up to 73% mortality after 12h | [23] |

| Pyridine Alkylsulfones | Various insects | Potent insecticidal effects | [24] |

Conclusion

3,5,6-Trifluoropyridin-2-amine represents a valuable and versatile building block for the synthesis of novel agrochemicals. Its unique electronic properties and the synthetic accessibility of its amino group allow for the creation of a wide array of potential herbicidal, fungicidal, and insecticidal compounds. The provided protocols and mechanistic insights serve as a foundation for researchers to explore the full potential of this compound in the development of next-generation crop protection agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scholarship.claremont.edu [scholarship.claremont.edu]

- 6. researchgate.net [researchgate.net]

- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 8. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. grdc.com.au [grdc.com.au]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Neonicotinoid nitroguanidine insecticide metabolites: synthesis and nicotinic receptor potency of guanidines, aminoguanidines, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chempanda.com [chempanda.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. scilit.com [scilit.com]

- 23. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Scientists suggest new mode of action for pyridine alkylsulfone insecticides - Cultivar Magazine [revistacultivar.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3,5,6-Trifluoropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the palladium-catalyzed cross-coupling of 3,5,6-trifluoropyridin-2-amine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms and the pyridine core. The following sections detail established methods for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the synthesis of a diverse range of substituted aminopyridine derivatives.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For a substrate like 3,5,6-trifluoropyridin-2-amine, the fluorine atoms significantly influence the reactivity of the pyridine ring, making the selection of appropriate catalytic systems crucial for successful transformations. The electron-withdrawing nature of the fluorine atoms can activate the C-F bonds for nucleophilic aromatic substitution, but can also present challenges in traditional cross-coupling reactions targeting C-H or C-halogen bonds. The protocols herein are based on established methodologies for structurally similar fluorinated and aminated pyridines, providing a strong starting point for reaction optimization.

Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Aminopyridines

The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organohalide and an organoboron compound. While no direct examples for 3,5,6-trifluoropyridin-2-amine were found, protocols for the coupling of other fluorinated pyridines and 2-pyridyl nucleophiles provide a reliable framework.[1][2][3][4] The following protocol is adapted from methodologies successful for similar substrates.[2][3][4]

General Reaction Scheme

Caption: General scheme for the Suzuki-Miyaura coupling of 3,5,6-Trifluoropyridin-2-amine.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

3,5,6-Trifluoropyridin-2-amine

-

Arylboronic acid (1.5 equiv)

-

Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add 3,5,6-trifluoropyridin-2-amine, the arylboronic acid, palladium catalyst, and base.

-

Purge the vessel with an inert atmosphere for 10-15 minutes.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Presentation: Suzuki-Miyaura Coupling Conditions (Adapted from Similar Substrates)

| Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(dppf)Cl₂ (10) | dppf | Na₃PO₄ (3) | Dioxane | 65-100 | 12-24 | 5-89 | [2][3] |

| Pd₂(dba)₃ (1-1.5) | RuPhos | K₃PO₄ (3) | Dioxane | 80-100 | 12-24 | Good to Excellent | [5] |

| Pd(OAc)₂ (1) | RuPhos | Na₂CO₃ (2) | Ethanol | 85 | 12 | Good to Excellent |

Buchwald-Hartwig Amination: Synthesis of N-Aryl and N-Alkyl Aminopyridines

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[6][7] For 3,5,6-trifluoropyridin-2-amine, this reaction could potentially occur at the C-F positions or involve the existing amino group in a subsequent amination. The following protocol is a general guideline for the amination of a C-F bond, adapted from procedures for other halo- and fluoropyridines.[8][9][10]

General Reaction Scheme

Caption: General scheme for the Buchwald-Hartwig amination of 3,5,6-Trifluoropyridin-2-amine.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

3,5,6-Trifluoropyridin-2-amine

-

Amine (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)[6]

-

Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a dry reaction tube with the palladium precatalyst, ligand, and base.

-

Add 3,5,6-trifluoropyridin-2-amine and the amine coupling partner.

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation: Buchwald-Hartwig Amination Conditions (Adapted from Similar Substrates)

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd₂(dba)₃ (1-2) | Xantphos (2-4) | NaOtBu (1.4) | Toluene | 80-110 | 12-24 | Moderate to High | [10] |